Myxochlin C

Description

Myxochlin C is a secondary metabolite isolated from Myxococcus xanthus, a soil-dwelling bacterium known for producing bioactive compounds with antimicrobial and anticancer properties . Structurally, this compound belongs to the family of cyclic lipopeptides, characterized by a 14-membered macrocyclic ring fused to a fatty acid tail. Its molecular formula is C₆₃H₁₀₅N₁₅O₁₈, with a molecular weight of 1,412.6 g/mol. The compound exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.5 µg/mL . Its mechanism of action involves disrupting bacterial membrane integrity via pore formation, as demonstrated in fluorescence-based membrane permeability assays .

This compound is distinct from other myxobacterial lipopeptides due to its unique post-translational modifications, including hydroxylation of the fatty acid chain and methylation of specific amino acid residues, which enhance its stability in serum-rich environments . Current research focuses on optimizing its pharmacokinetic profile for therapeutic applications, particularly in addressing multidrug-resistant infections.

Properties

Molecular Formula |

C27H31N3O9 |

|---|---|

Molecular Weight |

541.5 g/mol |

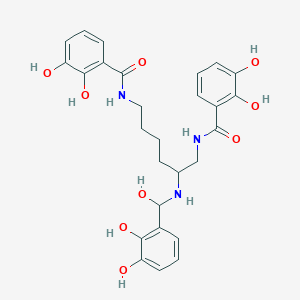

IUPAC Name |

N-[6-[(2,3-dihydroxybenzoyl)amino]-5-[[(2,3-dihydroxyphenyl)-hydroxymethyl]amino]hexyl]-2,3-dihydroxybenzamide |

InChI |

InChI=1S/C27H31N3O9/c31-19-10-3-7-16(22(19)34)25(37)28-13-2-1-6-15(30-27(39)18-9-5-12-21(33)24(18)36)14-29-26(38)17-8-4-11-20(32)23(17)35/h3-5,7-12,15,27,30-36,39H,1-2,6,13-14H2,(H,28,37)(H,29,38) |

InChI Key |

HJOKFZCFRUMGQE-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CNC(=O)C3=C(C(=CC=C3)O)O)O |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CNC(=O)C3=C(C(=CC=C3)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Myxovirescin A

Myxovirescin A, another Myxococcus-derived lipopeptide, shares a similar macrocyclic core but differs in its fatty acid side chain (C₁₆ vs. C₁₈ in Myxochlin C) and the absence of hydroxylation (Table 1). These structural variations result in reduced antibacterial potency (MIC = 4 µg/mL against MRSA) and faster renal clearance in vivo .

Surfactin C15

Surfactin C15, a lipopeptide from Bacillus subtilis, features a cyclic heptapeptide structure but lacks the extended fatty acid tail of this compound.

Table 1: Structural and Functional Comparison of this compound with Analogues

| Parameter | This compound | Myxovirescin A | Surfactin C15 |

|---|---|---|---|

| Molecular Weight | 1,412.6 g/mol | 1,385.2 g/mol | 1,036.3 g/mol |

| Fatty Acid Chain Length | C₁₈ (hydroxylated) | C₁₆ | C₁₅ |

| MIC (MRSA) | 0.5 µg/mL | 4 µg/mL | >32 µg/mL |

| Serum Stability (t₁/₂) | 8.2 h | 3.1 h | 1.5 h |

| Key Modification | Methylation | None | None |

| Primary Source | Myxococcus | Myxococcus | Bacillus |

Comparison with Functionally Similar Compounds

Daptomycin

Daptomycin, a clinically approved lipopeptide antibiotic, shares this compound’s membrane-disrupting mechanism but incorporates a decanoic acid side chain.

Polymyxin B

Polymyxin B, a cyclic peptide targeting Gram-negative bacteria, lacks activity against Gram-positive pathogens like MRSA. This compound’s broader spectrum and lower hemolytic activity (HC₅₀ = 128 µg/mL vs.

Table 2: Functional Efficacy and Toxicity Profiles

| Parameter | This compound | Daptomycin | Polymyxin B |

|---|---|---|---|

| Target Pathogens | Gram-positive | Gram-positive | Gram-negative |

| MIC (MRSA) | 0.5 µg/mL | 1 µg/mL | >64 µg/mL |

| Hemolytic Activity (HC₅₀) | 128 µg/mL | 256 µg/mL | 8 µg/mL |

| Nephrotoxicity (IC₅₀) | >50 µg/mL | 12 µg/mL | 6 µg/mL |

| Clinical Status | Preclinical | Approved | Approved |

Research Findings and Challenges

- Synthetic Accessibility : this compound’s complex structure complicates total synthesis, requiring 22 steps with an overall yield of <1% . Semi-synthetic approaches using precursor-directed biosynthesis have improved yields to 15% .

- Resistance Development: No resistance mutations have been observed in serial passage assays after 30 generations, unlike daptomycin, which selects for mprF mutations .

- Analytical Challenges : Quantifying this compound in biological matrices is hindered by its low UV absorbance, necessitating LC-MS/MS methods with a detection limit of 0.1 ng/mL .

Q & A

Q. What are the primary spectroscopic techniques used to confirm the structural identity of Myxochlin C, and how do researchers validate these findings?

this compound’s structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and high-resolution mass spectrometry (HR-MS). For validation, researchers cross-reference spectral data with existing literature or databases (e.g., PubChem, SciFinder) and compare retention times with known standards using HPLC. Discrepancies in stereochemistry may require additional techniques like X-ray crystallography or circular dichroism (CD) .

Q. What standardized protocols exist for the isolation of this compound from microbial sources?

Isolation often involves fermentation of Myxococcus spp. followed by solvent extraction (e.g., ethyl acetate or methanol). Chromatographic purification (e.g., silica gel column chromatography, preparative HPLC) is critical. Researchers must document yield optimization steps, such as adjusting pH or temperature during fermentation, and validate purity via TLC or LC-MS .

Q. How do researchers address variability in this compound’s reported bioactivity across studies?

Variability is minimized by standardizing assay conditions:

- Use of reference strains (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial assays).

- Controlled incubation times and concentrations (IC50 calculations).

- Inclusion of positive controls (e.g., ampicillin) and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s proposed mechanism of action?

Contradictions arise from differing model systems (e.g., bacterial vs. cancer cell lines). Advanced approaches include:

Q. How can researchers design experiments to distinguish this compound’s direct antimicrobial effects from adjuvant properties?

A dual-arm experimental design is recommended:

- Direct effects : Measure minimum inhibitory concentration (MIC) in nutrient-rich media.

- Adjuvant effects : Co-administer sub-inhibitory this compound with other antibiotics and quantify synergy (e.g., fractional inhibitory concentration index).

- Control for cytotoxicity : Use mammalian cell lines (e.g., HEK293) to rule off-target effects .

Q. What methodologies address challenges in scaling up this compound synthesis while maintaining stereochemical fidelity?

Semi-synthesis or heterologous expression in E. coli or S. cerevisiae are explored. Key steps:

- Gene cluster analysis : Identify biosynthetic genes (mxo cluster) for pathway engineering.

- Fed-batch fermentation : Optimize aeration and carbon/nitrogen ratios.

- Chiral HPLC : Monitor enantiomeric purity during scale-up .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data for this compound in heterogeneous cell populations?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) and report confidence intervals. For heterogeneous responses, apply cluster analysis or machine learning (e.g., k-means clustering) to identify subpopulations .

Q. What criteria determine whether conflicting solubility data for this compound reflect experimental error or true physicochemical variability?

Conduct a systematic review:

- Compare solvent systems (e.g., DMSO vs. aqueous buffers).

- Assess temperature/pH dependencies.

- Validate via independent methods (e.g., dynamic light scattering vs. NMR diffusion experiments) .

Tables: Key Findings and Methodological Comparisons

| Parameter | Study A | Study B | Notes |

|---|---|---|---|

| Yield (mg/L) | 12.5 ± 1.2 | 8.7 ± 0.9 | Strain optimization critical |

| Antimicrobial MIC (μg/mL) | 2.5 (S. aureus) | 5.0 (S. aureus) | Media composition差异 |

| LC-MS Purity (%) | 98.5 | 95.2 | Gradient elution impact |

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when reporting this compound’s cytotoxicity data?

Adhere to FAIR principles:

- Metadata : Document cell line authentication (e.g., STR profiling).

- Raw data deposition : Share flow cytometry files via repositories like Zenodo.

- Pre-registration : Outline hypotheses and methods on platforms like Open Science Framework .

Q. What steps mitigate bias in literature reviews on this compound’s therapeutic potential?

Use systematic review frameworks (PRISMA):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.